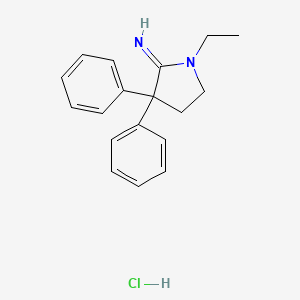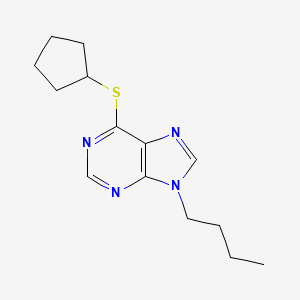
9-Butyl-6-cyclopentylsulfanylpurine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Butyl-6-(cyclopentylthio)-9H-purine is a synthetic organic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by the presence of a butyl group at the 9th position and a cyclopentylthio group at the 6th position of the purine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Butyl-6-(cyclopentylthio)-9H-purine typically involves multiple steps:
Starting Material: The synthesis begins with a purine derivative, such as 6-chloropurine.
Substitution Reaction: The chlorine atom at the 6th position is substituted with a cyclopentylthio group using a nucleophilic substitution reaction. This step often requires the use of a base like sodium hydride or potassium carbonate in an aprotic solvent such as dimethylformamide.
Alkylation: The 9th position of the purine ring is then alkylated with a butyl group. This can be achieved using butyl bromide in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of 9-Butyl-6-(cyclopentylthio)-9H-purine follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing large reactors to handle the increased volume of reactants.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Quality Control: Implementing stringent quality control measures to ensure the purity and consistency of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
9-Butyl-6-(cyclopentylthio)-9H-purine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 6th position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Oxidized derivatives of the purine ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
9-Butyl-6-(cyclopentylthio)-9H-purine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex purine derivatives.
Biology: Studied for its potential effects on cellular processes involving purine metabolism.
Medicine: Investigated for its potential therapeutic properties, particularly in cancer research.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of 9-Butyl-6-(cyclopentylthio)-9H-purine involves its interaction with purine metabolic pathways. The compound can inhibit the utilization of preformed purines for DNA synthesis, thereby affecting cellular proliferation. This mechanism is particularly relevant in cancer research, where the compound’s ability to disrupt DNA synthesis can be leveraged for therapeutic purposes.
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Butyl-6-thioguanine: Similar in structure but with a thioguanine group instead of a cyclopentylthio group.
6-Mercaptopurine: Lacks the butyl and cyclopentylthio groups but shares the purine core structure.
Uniqueness
9-Butyl-6-(cyclopentylthio)-9H-purine is unique due to the specific combination of the butyl and cyclopentylthio groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
15923-49-6 |
|---|---|
Formule moléculaire |
C14H20N4S |
Poids moléculaire |
276.40 g/mol |
Nom IUPAC |
9-butyl-6-cyclopentylsulfanylpurine |
InChI |
InChI=1S/C14H20N4S/c1-2-3-8-18-10-17-12-13(18)15-9-16-14(12)19-11-6-4-5-7-11/h9-11H,2-8H2,1H3 |
Clé InChI |
LUDYBLLLMIXVKJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1C=NC2=C1N=CN=C2SC3CCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Butyl-2-chloroimidazo[1,2-b]pyridazine-3-sulfonamide](/img/structure/B12918628.png)
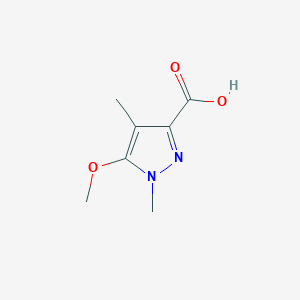
![1-[3-(2,5-Dioxopyrrol-1-yl)-4-hydroxyphenyl]pyrrole-2,5-dione](/img/structure/B12918633.png)
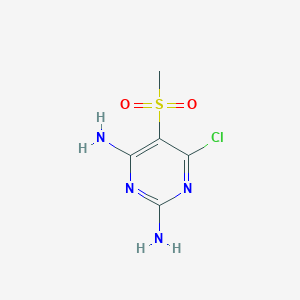

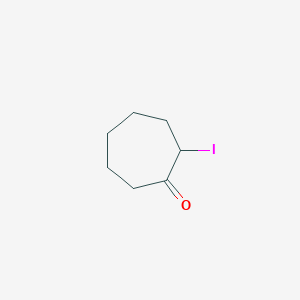
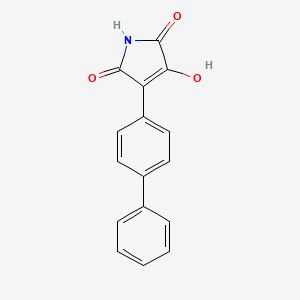


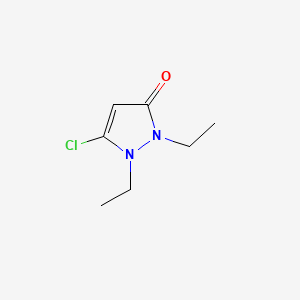
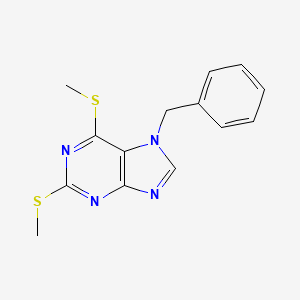
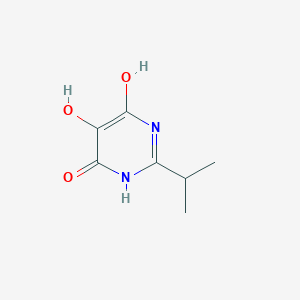
![4-[(3,4-Dichlorobenzyl)sulfanyl]cinnoline](/img/structure/B12918695.png)
